

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl) phosphite

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Compound of Interest

Compound Name: Tris(2,2,2-trifluoroethyl) phosphite

Cat. No.: B1585032

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental testing and application of **Tris(2,2,2-trifluoroethyl) phosphite** (TTFP). This document covers its use as a reactant in the Arbuzov reaction, as a performance-enhancing electrolyte additive in lithium-ion batteries, and as a ligand in the synthesis of organometallic complexes.

Physicochemical Properties and Safety Information

Tris(2,2,2-trifluoroethyl) phosphite is a colorless liquid with the chemical formula $(\text{CF}_3\text{CH}_2\text{O})_3\text{P}$.^{[1][2]} It is a versatile organophosphorus compound utilized in various fields of chemical synthesis and materials science.^{[3][4]}

Table 1: Physicochemical Properties of **Tris(2,2,2-trifluoroethyl) phosphite**

Property	Value	Reference
Molecular Formula	C ₆ H ₆ F ₉ O ₃ P	[5]
Molecular Weight	328.07 g/mol	[1]
Boiling Point	130-131 °C at 743 mmHg	[1][6]
Density	1.487 g/mL at 25 °C	[1][6]
Refractive Index (n _{20/D})	1.324	[1]
Flash Point	113 °C (closed cup)	[1]

Safety Precautions:

Tris(2,2,2-trifluoroethyl) phosphite is classified as a warning-level hazard.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood.

Application in Organic Synthesis: The Arbuzov Reaction

TTFP is a valuable reagent in the Arbuzov reaction for the synthesis of phosphonates, particularly those containing trifluoroethyl groups. These products are of interest as potential biologically active molecules and intermediates in drug development.[9]

Protocol: Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide

This protocol describes the synthesis of a phosphonamide derivative via the Arbuzov reaction between TTFP and 2-bromo-N-methoxy-N-methylacetamide.[10]

Materials:

- **Tris(2,2,2-trifluoroethyl) phosphite (TTFP)**

- 2-bromo-N-methoxy-N-methylacetamide
- Potassium fluoride on alumina (KF/alumina)
- Anhydrous solvent (e.g., toluene, acetonitrile)
- Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon source)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography supplies for purification

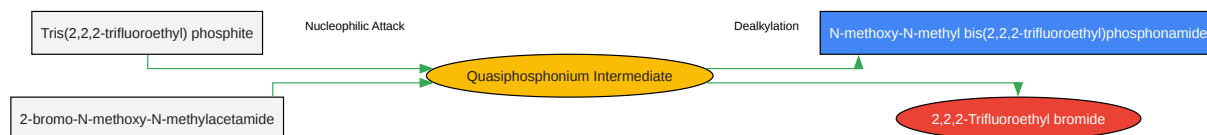
Procedure:

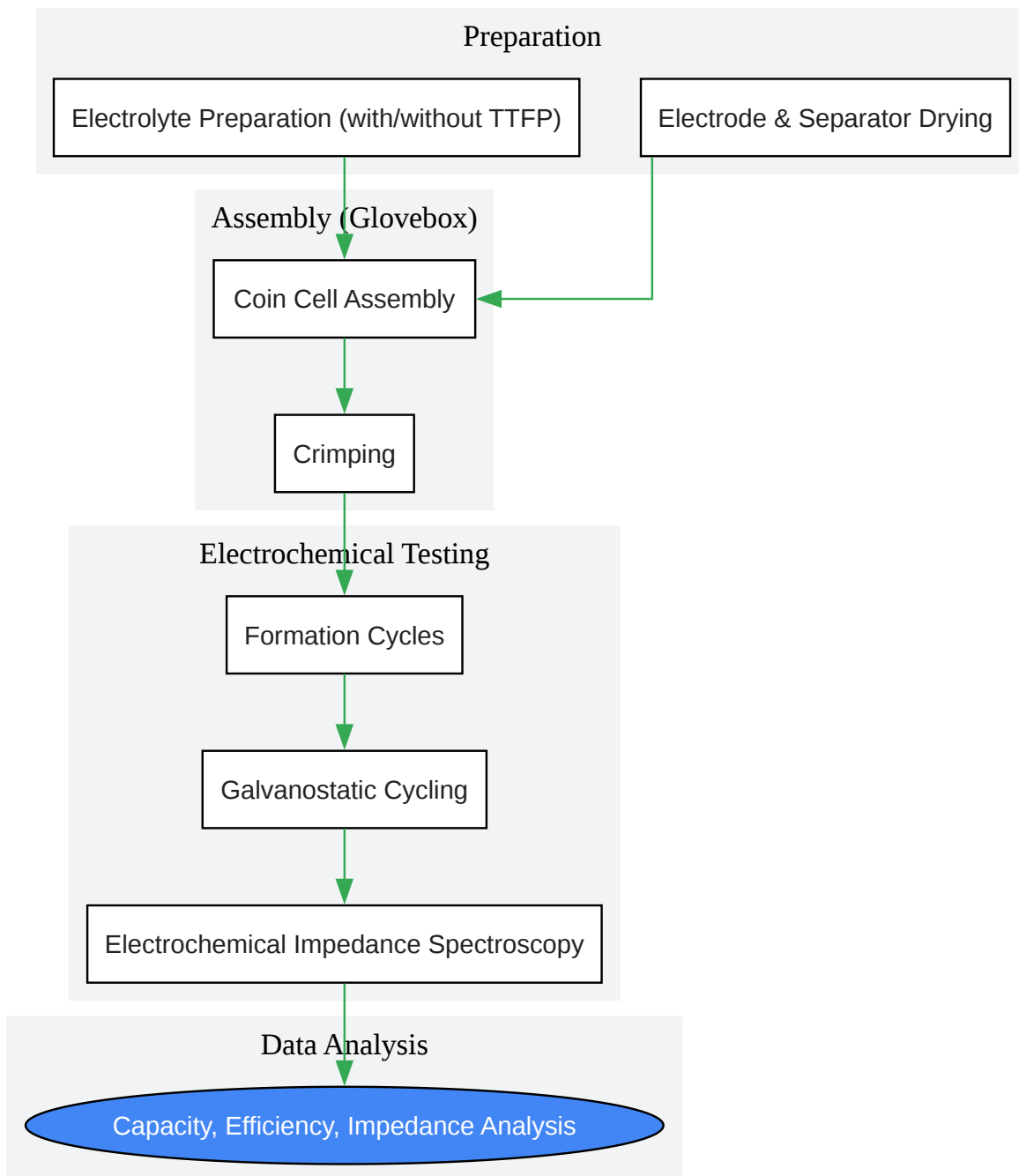
- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromo-N-methoxy-N-methylacetamide (1 equivalent) and KF/alumina (1.5 equivalents).
- **Solvent Addition:** Add anhydrous solvent to the flask.
- **Reagent Addition:** Add **Tris(2,2,2-trifluoroethyl) phosphite** (1.1 equivalents) to the reaction mixture dropwise at room temperature with vigorous stirring.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Filter the mixture to remove the KF/alumina and wash the solid with the reaction solvent.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the desired N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

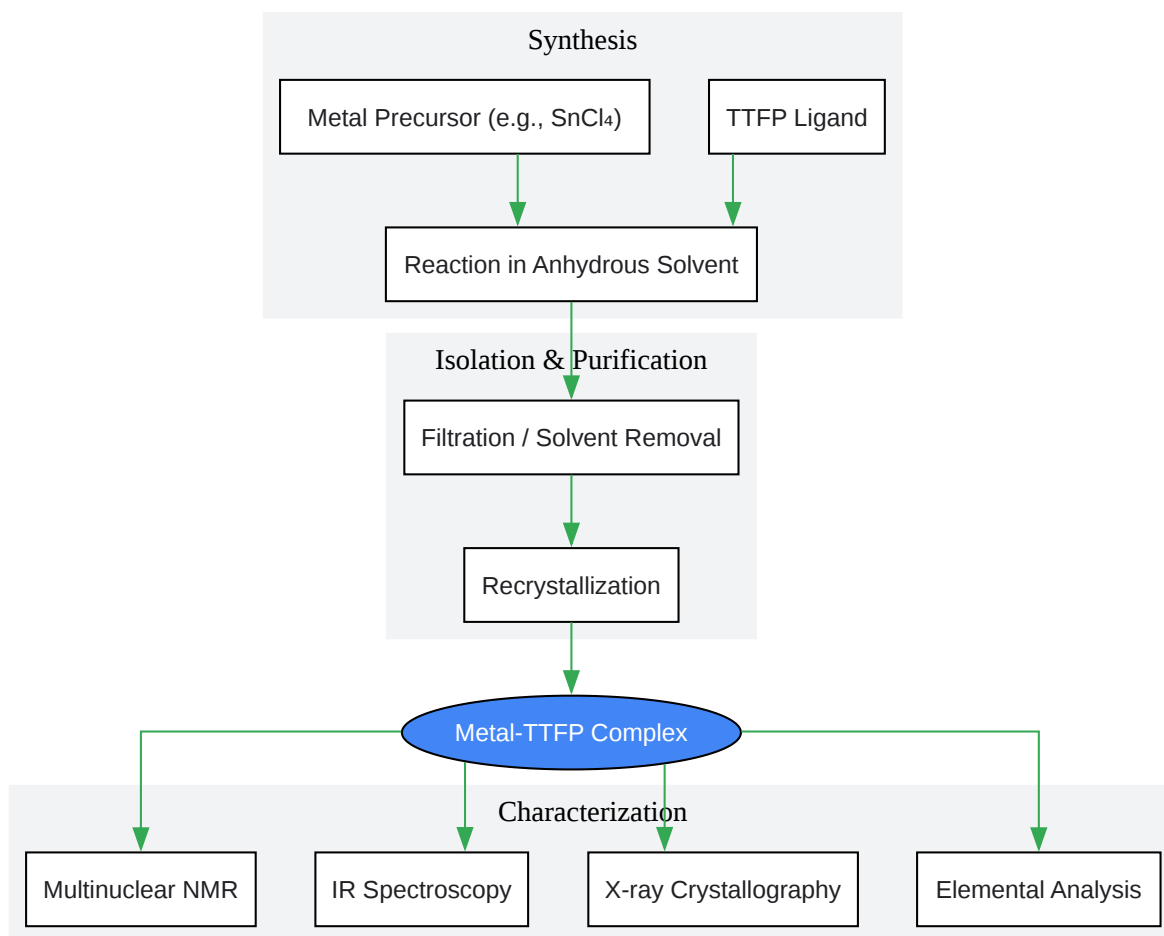
Expected Outcome:

The reaction is expected to produce the target phosphonamide in good yield. The final product should be characterized by ^1H NMR, ^{13}C NMR, ^{31}P NMR, and mass spectrometry to confirm its

structure and purity.







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